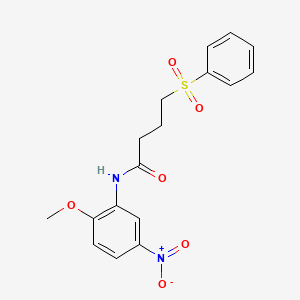

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-25-16-10-9-13(19(21)22)12-15(16)18-17(20)8-5-11-26(23,24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMRVVSMBKANRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Intermediate Preparation

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- Benzenesulfonylbutanamide backbone : Derived from γ-aminobutyric acid (GABA) via sulfonylation and amidation.

- 2-Methoxy-5-nitroaniline moiety : Synthesized through nitration and methoxylation of aniline derivatives.

Key intermediates include N-Boc-4-aminobutanamide (for amine protection) and 2-methoxy-5-nitroaniline (for coupling).

Stepwise Synthesis Protocol

Synthesis of 4-(Benzenesulfonyl)Butanamide

Protection of γ-Aminobutyric Acid :

- GABA is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (triethylamine) to yield N-Boc-4-aminobutyric acid.

- Reaction :

$$

\text{NH}2(\text{CH}2)3\text{COOH} + \text{Boc}2\text{O} \xrightarrow[\text{Et}3\text{N}]{\text{DCM}} \text{Boc-NH}(\text{CH}2)_3\text{COOH}

$$ - Yield: 85–92%.

Sulfonylation :

- The Boc-protected intermediate reacts with benzenesulfonyl chloride (1.2 eq) in DCM at 0–5°C for 4 h.

- Reaction :

$$

\text{Boc-NH}(\text{CH}2)3\text{COOH} + \text{PhSO}2\text{Cl} \rightarrow \text{Boc-NH}(\text{CH}2)3\text{SO}2\text{Ph-COOH}

$$ - Purification: Silica gel chromatography (hexane:ethyl acetate = 3:1).

Deprotection and Amidation :

Preparation of 2-Methoxy-5-Nitroaniline

- Nitration of 2-Methoxyaniline :

Final Coupling Reaction

Activation of 4-(Benzenesulfonyl)Butanamide :

Amide Bond Formation :

Optimization and Reaction Condition Analysis

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, Ar-NO₂), 7.85–7.75 (m, 5H, PhSO₂), 6.90 (d, J = 8.8 Hz, 1H, Ar-OMe), 3.87 (s, 3H, OMe), 3.12 (t, J = 6.8 Hz, 2H, CH₂SO₂), 2.45 (t, J = 6.8 Hz, 2H, CH₂CO), 1.95 (quin, J = 6.8 Hz, 2H, CH₂CH₂CH₂).

HRMS (ESI+) : m/z 379.1052 [M+H]⁺ (calc. 379.1058 for C₁₇H₁₈N₂O₆S).

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides, thiols, or amines.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Reduction: 4-(benzenesulfonyl)-N-(2-methoxy-5-aminophenyl)butanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(benzenesulfonyl)butanoic acid and 2-methoxy-5-nitroaniline.

Scientific Research Applications

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms, especially those involving sulfonamide-sensitive enzymes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to enzyme inhibition and antibacterial effects. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs include sulfonamide- and butanamide-containing derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Observations:

Sulfonyl/Sulfonamide Groups: The target compound’s benzenesulfonyl group differs from the cyclopropanesulfonamido group in the patent compound . The sulfonamide in features a pyrimidine-thioether linkage, which may enhance metabolic stability compared to the target compound’s simpler butanamide backbone.

Aromatic/ Heterocyclic Substituents: The 2-methoxy-5-nitrophenyl group in the target compound contrasts with the 5-chloropyridin-3-yl group in the patent compound. Chlorine (electron-withdrawing) and nitro (strongly electron-withdrawing) substituents could modulate electronic effects on binding interactions. The morpholino-pyrimidine moiety in introduces a basic nitrogen, which may improve solubility relative to the nitro group in the target compound.

Biological Implications :

Hypothesized Pharmacological Properties

While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:

- Solubility : The methoxy group may enhance solubility compared to purely hydrophobic substituents (e.g., trimethylbenzene in ).

- Metabolic Stability : The nitro group is prone to reduction in vivo, which could limit bioavailability compared to halogenated analogs (e.g., bromo or chloro derivatives) .

- Target Affinity : The planar benzenesulfonyl group may favor π-π stacking interactions in enzyme active sites, similar to sulfonamide-based kinase inhibitors .

Biological Activity

4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is an organic compound notable for its diverse biological activities. This compound features a benzenesulfonyl moiety and a nitrophenyl group, which contribute to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its role in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18N2O5S

- Molecular Weight : 366.40 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, affecting various cellular processes such as:

- Signal Transduction : Altering pathways involved in cell communication.

- Gene Expression : Modifying the transcription of specific genes.

- Metabolic Pathways : Influencing metabolic reactions within cells.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of butanamide compounds can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. For instance, a related study showed that certain derivatives significantly reduced mRNA levels of these cytokines without causing hepatotoxicity, suggesting a potential for treating inflammatory conditions .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds have shown promise. The structural components of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Study on Cytokine Inhibition

A recent study synthesized several compounds similar to this compound and evaluated their effects on inflammatory cytokines. The results indicated that specific derivatives could effectively suppress IL-1β and IL-6 mRNA expression in vitro, highlighting their potential as anti-inflammatory agents .

Antioxidant Activity Assessment

Another study focused on evaluating the antioxidant capacity of related sulfonamide compounds. The findings suggested that these compounds could scavenge free radicals effectively, indicating their potential use in preventing oxidative damage in biological systems.

Data Summary

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, benzenesulfonyl chloride can react with a butanamide intermediate under nucleophilic acyl substitution conditions. Key steps include:

- Coupling Reactions : Use of ethyl chloroformate and triethylamine in dichloromethane (DCM) for activating carboxylic acid intermediates, as seen in analogous sulfonamide syntheses .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is critical for isolating the pure product. Reaction pH and temperature (e.g., room temperature for 3–12 hours) must be tightly controlled to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm sulfonamide (S=O asymmetric/symmetric vibrations at ~1350 cm<sup>−1</sup> and ~1150 cm<sup>−1</sup>) and nitro group (N-O stretch at ~1520 cm<sup>−1</sup>) signatures. Compare with reference spectra from NIST databases .

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ ~7–8 ppm), and butanamide backbone signals. Use DEPT-135 to distinguish CH3 groups.

- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]<sup>+</sup>) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like MOE-Dock to model interactions with enzymes (e.g., carbonic anhydrase or kinases). Generate 3D protonated structures of the compound, optimize geometries with PM6 semi-empirical methods, and dock into active sites (e.g., PDB: 1XPZ for sulfonamide-binding enzymes) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds (e.g., between sulfonyl oxygen and Arg residues) and binding free energy (MM-PBSA) .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform hemolysis assays (e.g., using human erythrocytes) and DNA damage tests (via comet or gradient electrophoresis) across a concentration range (0.1–100 µM). Calculate selectivity indices (IC50<sup>therapeutic</sup>/IC50<sup>toxicity</sup>) to identify safe windows .

- Structure-Activity Relationship (SAR) : Compare analogs with varied substituents (e.g., replacing nitro with amino groups) to isolate toxicity drivers. For example, nitro groups in meta positions often enhance DNA intercalation but increase oxidative stress .

Q. What experimental design principles are critical for optimizing large-scale synthesis?

- Methodological Answer :

- Factorial Design : Apply a 2<sup>k</sup> design (e.g., temperature: 25°C vs. 60°C; catalyst: triethylamine vs. DMAP) to identify yield influencers. Use ANOVA to prioritize factors (e.g., catalyst choice may account for 70% of variance) .

- Process Intensification : Implement flow chemistry with in-line FTIR monitoring to reduce reaction times and improve reproducibility. For example, continuous flow reactors can reduce coupling steps from hours to minutes .

Q. How can AI-driven tools enhance the study of this compound’s reactivity and degradation pathways?

- Methodological Answer :

- Reaction Prediction : Train neural networks on PubChem Reaction data to predict hydrolysis or sulfonamide cleavage under acidic/basic conditions. For instance, benzenesulfonyl groups are stable at pH 4–9 but degrade at pH >10 .

- Degradation Modeling : Use COMSOL Multiphysics to simulate oxidative degradation in environmental matrices. Input parameters include logP (~2.5), solubility (~0.1 mg/mL in water), and UV-Vis absorbance maxima (e.g., 280 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.